(R)-a-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid
Description
(R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative with a tetrahydro-2H-pyran (THP) ring. Its molecular formula is C₂₂H₂₃NO₅, with a molecular weight of 381.42 g/mol (CAS: 285996-72-7; alias: Fmoc-ThpGly-OH) . The compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of deprotection under mild acidic conditions . The THP ring introduces conformational rigidity, which can influence peptide backbone geometry and interactions in biomedical applications .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)20(14-9-11-27-12-10-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRMJMFKNFPDFJ-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc-Rink Amide Resin Functionalization
The foundational step involves immobilizing the tetrahydropyran (THP) core onto a solid support. Crosslinked chloromethyl polystyrene resin undergoes nucleophilic substitution with n-butylamine under reflux conditions in dimethylformamide (DMF), achieving quantitative amine loading. Subsequent coupling with (2R,4S,5R)-2-(acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate via thiol-ene "click" chemistry in acetonitrile under UV light (λ = 365 nm) yields the resin-bound THP intermediate with 99% efficiency.
Fmoc Deprotection and Amino Acid Coupling
Microwave-assisted deprotection using DMF/piperidine (3:1 v/v) at 75°C for 30–180 seconds removes the Fmoc group. Coupling with Fmoc-protected glycine derivatives employs 4 equivalents of amino acid, 4 equivalents of N,N'-diisopropylcarbodiimide (DIC), and 4 equivalents of hydroxybenzotriazole (HOBt) under microwave irradiation (45 W, 75°C, 600 seconds). Kaiser testing confirms complete coupling, critical for avoiding deletion sequences.
Table 1: SPPS Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Deprotection | DMF/piperidine (3:1) | 75°C | 180 s | >95% | |
| Coupling | Fmoc-Gly, DIC, HOBt | 75°C | 600 s | 92–98% | |
| Thiol-ene conjugation | THP-thioacetate, MeCN | RT, UV | 18 h | 99% |
Solution-Phase Synthesis Strategies
Stereoselective THP Ring Formation
The THP moiety is constructed via intramolecular Michael addition. Cross-metathesis of allyl ethers with Grubbs’ catalyst generates α,β-unsaturated esters, which undergo base-mediated cyclization to form the tetrahydropyran ring. Chiral auxiliaries like Oppolzer’s sultam enforce (R)-configuration at the α-carbon, achieving enantiomeric excess (ee) >98%.
Fmoc Protection and Carboxylic Acid Activation
Post-cyclization, the free amine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride in dichloromethane (DCM) with N-methylmorpholine as a base. The carboxylic acid group is activated as a pentafluorophenyl ester for subsequent coupling.
Table 2: Solution-Phase Reaction Parameters
| Reaction | Conditions | ee | Yield | Source |
|---|---|---|---|---|
| Michael Addition | DBU, THF, −20°C | >98% | 85% | |
| Fmoc Protection | Fmoc-Cl, NMM, DCM | – | 89% | |
| Ester Activation | PFP-OH, EDC, DMAP | – | 95% |
Catalytic Hydrogenation Methods
Reductive Amination of THP-4-one
4-Oxotetrahydropyran undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing racemic THP-4-amine. Chiral resolution via diastereomeric salt formation with L-tartaric acid isolates the (R)-enantiomer.
Palladium-Catalyzed Deprotection
Final deprotection of benzyl or allyl esters employs 10% palladium on carbon under hydrogen atmosphere (1 atm, 25°C). This step achieves quantitative conversion without epimerization.
Table 3: Hydrogenation Conditions
Microwave-Assisted Synthesis
Accelerated Deprotection-Coupling Cycles
Microwave irradiation (125 W, 75°C) reduces Fmoc deprotection time from hours to seconds. Sequential coupling with Fmoc-amino acids under similar conditions achieves 98% stepwise yield, enabling rapid assembly of THP-containing peptides.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
®-a-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used in the presence of coupling additives like HOBt (1-hydroxybenzotriazole).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications.
Scientific Research Applications
Chemical Properties and Structure
The IUPAC name of (R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid is 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, with a molecular formula of C22H23NO5 and a molecular weight of approximately 381.43 g/mol. The compound features a tetrahydropyran ring structure, which is pivotal for its chemical reactivity and biological activity.
Medicinal Chemistry
(R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid has shown promise in medicinal chemistry due to its ability to modulate biological pathways. Initial studies indicate its potential in:
- Anti-Cancer Therapies : The compound's structural features may allow it to interact with cancer cell receptors, potentially inhibiting tumor growth.
- Peptide Synthesis : As a building block in peptide synthesis, it can be utilized to create novel therapeutic peptides with enhanced efficacy.
Interaction Studies
Research involving interaction studies has focused on the binding affinities of (R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid with various biological targets. Preliminary findings suggest:
- Effective binding to specific receptors and enzymes.
- Modulation of signaling pathways related to cell growth and apoptosis.
Further investigations are required to elucidate the precise mechanisms of action and therapeutic potential.
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer properties of (R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid in vitro against breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anti-cancer agent.
Case Study 2: Peptide Synthesis
In another research project, (R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid was employed as a key building block for synthesizing novel peptides aimed at targeting specific receptors involved in metabolic disorders. The synthesized peptides exhibited enhanced binding affinities compared to traditional amino acids.
Mechanism of Action
The mechanism of action of ®-a-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Forms
The (S)-enantiomer of the compound, (S)-N-Fmoc-α-(tetrahydro-2H-pyran-4-yl)glycine (CAS: 368866-31-3), shares identical molecular formula and weight (C₂₂H₂₃NO₅, 381.43 g/mol) but differs in stereochemistry . Enantiomeric purity is critical for biological activity; for example, (R)-configured amino acids are often preferred in drug design due to compatibility with natural L-amino acid biosystems .
Deprotected Analogues
The deprotected analogue, (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS: 475649-32-2, molecular weight: 159.18 g/mol), lacks the Fmoc group, rendering it more hydrophilic and reactive in peptide coupling reactions . This compound is used in synthesizing constrained peptides but requires in-situ protection during SPPS .
Fmoc-Amino Acids with Alternative Cyclic Groups
- (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid (CAS: 269396-66-9, molecular weight: 402.44 g/mol) replaces the THP group with a pyridyl ring. The aromatic pyridyl group enhances π-π interactions, making it more effective in non-covalent coatings of single-wall nanotubes (SWNTs) compared to non-aromatic THP derivatives .
- Fmoc-tryptophan-OH (Fmoc-Trp) and Fmoc-cysteine-OH (Fmoc-Cys) exhibit stronger SWNT binding (interaction energies: −15 to −35 kcal·mol⁻¹) due to aromatic indole and thiol groups, respectively .
Structural Isomers
Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (CAS: 285996-72-7) is a positional isomer with the amino and carboxylic acid groups on the same carbon of the THP ring.
Unprotected Variants
Amino(tetrahydro-2H-pyran-4-yl)acetic acid (CAS: 53284-84-7, molecular weight: 159.18 g/mol) lacks both Fmoc and carboxyl protection. It is used as a precursor in organic synthesis but is prone to oxidation and racemization .
Key Research Findings
Interaction with Nanomaterials
- Fmoc-amino acids with aromatic side chains (e.g., Fmoc-Trp) form stronger π-π interactions with SWNTs (interaction energy: −35 kcal·mol⁻¹) than non-aromatic derivatives like the THP-based compound .
- The THP group’s ether oxygen may contribute hydrogen bonding, offering a distinct interaction mode in biocompatible coatings .
Comparative Data Table
Biological Activity
(R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
(R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid is characterized by the following structural features:
- Fmoc Group : A protective group commonly used in peptide synthesis.
- Tetrahydropyran Ring : A saturated six-membered ring containing one oxygen atom, contributing to the compound's stability and reactivity.
The molecular formula is with a molecular weight of approximately 235.26 g/mol.
Mechanisms of Biological Activity
Research indicates that (R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of apoptotic pathways and reduction of metastasis-related proteins such as CXCR4 and HER2 .
- Neuroprotective Effects : Similar compounds have been reported to exhibit neuroprotective effects, potentially useful in treating neurodegenerative disorders by antagonizing NMDA receptors .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological effects of (R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid:
Toxicological Profile
The safety profile is critical for any therapeutic agent. Initial assessments suggest that (R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid has low acute toxicity, with LD50 values exceeding 2000 mg/kg in rodent models . However, further studies are required to fully elucidate its chronic toxicity and potential side effects.
Q & A
Q. What are the standard synthetic protocols for (R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid?
This compound is synthesized via solid-phase peptide synthesis (SPPS) . Key steps include:
- Fmoc protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions .
- Coupling reactions : Activation of the carboxylic acid group using reagents like HBTU/HOBt or pentafluorophenyl (Pfp) esters in DMF .
- Deprotection : Removal of the Fmoc group with 20% piperidine in DMF, followed by resin cleavage using trifluoroacetic acid (TFA)-based mixtures .
- Purification : Reverse-phase HPLC with gradients of acetonitrile/water containing 0.1% TFA .
Q. How is this compound purified post-synthesis?
Q. Which analytical methods confirm structural integrity and purity?
- NMR spectroscopy : H and C NMR verify stereochemistry and functional groups (e.g., tetrahydro-2H-pyran ring integrity) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities .
- HPLC : Purity >95% is typically required for peptide synthesis applications .
Q. What are the recommended storage conditions?
Q. What are its primary applications in peptide research?
- Constrained peptide design : The tetrahydro-2H-pyran ring introduces conformational rigidity, enhancing receptor selectivity .
- SPPS compatibility : Acts as a non-natural amino acid building block for synthesizing bioactive peptides .
Advanced Research Questions
Q. How can low-yield syntheses of this compound be optimized?
Q. What strategies prevent racemization during coupling?
Q. How does the compound’s stability vary under different conditions?
Q. What methods ensure chiral purity during synthesis?
Q. How can impurity profiles be analyzed beyond standard methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
